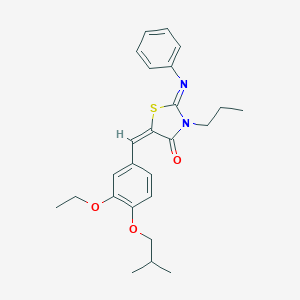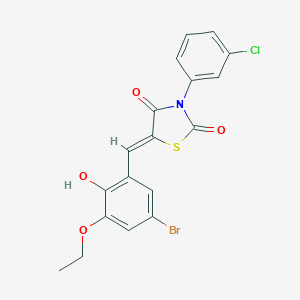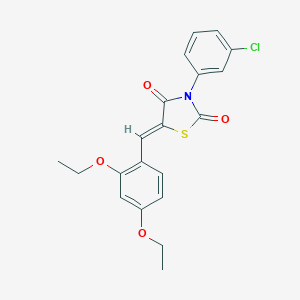![molecular formula C26H24N2O2 B301261 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B301261.png)
1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one, also known as DAPM, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound has been found to possess unique properties that make it a promising candidate for use in the fields of medicine, biotechnology, and pharmacology.
作用機序
The mechanism of action of 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one has been found to have other biochemical and physiological effects. Studies have shown that 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one can inhibit the growth of bacteria and fungi, and may have potential as an antibacterial and antifungal agent. 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one has also been found to have anti-inflammatory activity, and may have potential as an anti-inflammatory agent.
実験室実験の利点と制限
One of the main advantages of using 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one in lab experiments is its potent anti-cancer activity. 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one has been found to be effective against a wide range of cancer cells, making it a promising candidate for use in cancer research. However, one limitation of using 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one in lab experiments is its relatively high cost compared to other compounds.
将来の方向性
There are several future directions for research involving 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one. One area of research is to further elucidate the mechanism of action of 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one. This could involve studying the interactions between 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one and specific enzymes or proteins involved in cancer cell growth and proliferation.
Another area of research is to explore the potential use of 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one in combination with other anti-cancer agents. Studies have shown that 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one may have synergistic effects when used in combination with other compounds, such as cisplatin.
Finally, future research could focus on exploring the potential use of 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one in other areas of medicine, such as the treatment of bacterial and fungal infections, or as an anti-inflammatory agent.
Conclusion:
In conclusion, 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a promising compound that has been found to have potent anti-cancer activity and other potential scientific research applications. Further research is needed to fully elucidate the mechanism of action of 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one and explore its potential use in other areas of medicine.
合成法
The synthesis of 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves the reaction of 4-dimethylaminobenzaldehyde and 4-methoxybenzylideneaniline with ethyl acetoacetate in the presence of a catalytic amount of piperidine. The product is then purified by recrystallization to obtain pure 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one.
科学的研究の応用
1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one has been found to have a wide range of potential scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
特性
製品名 |
1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C26H24N2O2 |
分子量 |
396.5 g/mol |
IUPAC名 |
(3E)-1-[4-(dimethylamino)phenyl]-3-[(4-methoxyphenyl)methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C26H24N2O2/c1-27(2)22-11-13-23(14-12-22)28-25(20-7-5-4-6-8-20)18-21(26(28)29)17-19-9-15-24(30-3)16-10-19/h4-18H,1-3H3/b21-17+ |
InChIキー |
OKSDPWVZAUEUAF-HEHNFIMWSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)OC)/C2=O)C4=CC=CC=C4 |
SMILES |
CN(C)C1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)OC)C2=O)C4=CC=CC=C4 |
正規SMILES |
CN(C)C1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)OC)C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301178.png)
![5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301179.png)

![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301183.png)
![3-(3-Chlorophenyl)-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301187.png)


![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301191.png)
![3-(3-Chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301193.png)
![2-Chloro-5-(5-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B301194.png)

![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301198.png)
![2-[(2-Chloro-4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301199.png)
